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Introduction
The landscape of cancer therapy is continually evolving, with a significant shift towards

targeted agents that exploit specific vulnerabilities of tumor cells. One such promising target is

Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation

of CDK2 activity, often through the amplification of the CCNE1 gene, is implicated in the

development and progression of various solid tumors, including ovarian, breast, and gastric

cancers.[2][3] Furthermore, increased CDK2 activity has been identified as a critical

mechanism of resistance to currently approved CDK4/6 inhibitors in hormone receptor-positive

(HR+)/HER2- breast cancer.[2]

INX-315 is a novel, orally bioavailable small molecule inhibitor that demonstrates high potency

and selectivity for CDK2.[1][4] Preclinical studies and ongoing clinical trials are evaluating its

potential to address the significant unmet medical need in patients with advanced and

treatment-resistant cancers.[2][5] This technical guide provides a comprehensive overview of

the mechanism of action, preclinical efficacy, and clinical development of INX-315, offering

valuable insights for the scientific and drug development community.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b2741052?utm_src=pdf-interest
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-inhibitor-inx-315
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://aacrjournals.org/cancerdiscovery/article/14/3/386/734907/A-Highly-Anticipated-Selective-Therapeutic-Agent
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/cdk2-inhibitor-inx-315
https://probechem.com/products_INX-315.html
https://www.petermac.org/about-us/news-and-events/news/details/new-peter-mac-study-shows-innovative-drug-can-stop-cancer-growth
https://incyclixbio.com/news_releases/incyclix-bio-announces-interim-clinical-data-from-the-phase-1-2-clinical-trial-of-inx-315-in-patients-with-cdk4-6-inhibitor-resistant-er-her2-breast-cancer-or-ccne1-amplified-solid-tumors/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2741052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action: Restoring Cell Cycle Control
INX-315 selectively targets and inhibits the kinase activity of CDK2.[1] In normal cell cycle

progression, CDK2 forms a complex with Cyclin E, which then phosphorylates the

Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F,

allowing for the expression of genes necessary for the transition from the G1 to the S phase of

the cell cycle.[3]

In cancers with CCNE1 amplification, the overexpression of Cyclin E leads to hyperactivation of

CDK2, driving uncontrolled cell proliferation.[2][3] Similarly, in breast cancers that have

developed resistance to CDK4/6 inhibitors, CDK2 activity can become the primary driver of cell

cycle progression, rendering the cells independent of CDK4/6.[2]

By inhibiting CDK2, INX-315 prevents the hyperphosphorylation of Rb, thereby maintaining Rb

in its active, hypophosphorylated state. This, in turn, sequesters E2F and blocks the

transcription of S-phase entry genes, leading to a G1 cell cycle arrest and the induction of a

senescence-like state in tumor cells.[6][7][8] This targeted inhibition of a key proliferative driver

ultimately results in the control of tumor growth.[6][7]
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Caption: Proposed mechanism of action of INX-315.
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Preclinical Efficacy
In Vitro Activity
INX-315 has demonstrated potent and selective inhibition of CDK2 in biochemical and cellular

assays. The half-maximal inhibitory concentration (IC50) for INX-315 against CDK2/cyclin E1

and CDK2/cyclin A2 is 0.6 nM and 2.5 nM, respectively, showcasing high selectivity over other

CDK family members.[4] In cell-based assays, INX-315 shows significant anti-proliferative

activity in cancer cell lines with CCNE1 amplification.

Cell Line
Cancer
Type

CCNE1
Amplificatio
n

INX-315
IC50
(nmol/L)

Palbociclib
IC50
(nmol/L)

Reference

OVCAR-3 Ovarian Yes
36 (mean for

5 lines)
>10,000 [6][9]

MKN1 Gastric Yes 44 >10,000 [6][9]

Various Ovarian No
1,435 (mean

for 5 lines)
Not specified [9]

Hs68
Normal

Fibroblast
No 1430 26 [10]

Table 1: In Vitro IC50 Values of INX-315 in Various Cell Lines.

Furthermore, in models of HR+ breast cancer that have acquired resistance to the CDK4/6

inhibitor palbociclib, INX-315 was able to re-sensitize the cells to palbociclib, reducing the IC50

from over 10 µM to 113 nM when used in combination.[8] This suggests a potential synergistic

effect and a strategy to overcome acquired resistance.

In Vivo Tumor Growth Inhibition
The anti-tumor activity of INX-315 has been evaluated in several patient-derived xenograft

(PDX) and cell line-derived xenograft (CDX) models of CCNE1-amplified cancers.
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Tumor
Model

Cancer
Type

Treatment Dosage
Tumor
Growth
Inhibition

Reference

GA0103 PDX Gastric INX-315
30 mg/kg,

oral, daily

Tumor

stasis/regress

ion

[11]

GA0114 PDX Gastric INX-315
30 mg/kg,

oral, daily

Tumor

stasis/regress

ion

[11]

OVCAR3

CDX
Ovarian INX-315

30 mg/kg,

oral, daily

Tumor

stasis/regress

ion

[11]

OV5398 PDX Ovarian INX-315
30 mg/kg,

oral, daily

Tumor

stasis/regress

ion

[11]

Table 2: In Vivo Efficacy of INX-315 in Xenograft Models.

In these preclinical models, oral administration of INX-315 led to durable control of tumor

growth, often resulting in tumor stasis or regression.[10][11] Importantly, these anti-tumor

effects were achieved without significant body weight loss in the treated animals, indicating a

favorable tolerability profile.[10]

Clinical Development
Based on the promising preclinical data, INX-315 has advanced into clinical development. A

first-in-human, Phase 1/2, open-label, dose-escalation and expansion study (NCT05735080) is

currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-

tumor activity of INX-315.[5][12]

The trial is enrolling patients with recurrent advanced or metastatic cancers, including:

HR+/HER2- breast cancer that has progressed on a prior CDK4/6 inhibitor regimen.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://aacr.figshare.com/articles/figure/Figure_2_from_INX-315_a_Selective_CDK2_Inhibitor_Induces_Cell_Cycle_Arrest_and_Senescence_in_Solid_Tumors/25324633
https://aacr.figshare.com/articles/figure/Figure_2_from_INX-315_a_Selective_CDK2_Inhibitor_Induces_Cell_Cycle_Arrest_and_Senescence_in_Solid_Tumors/25324633
https://aacr.figshare.com/articles/figure/Figure_2_from_INX-315_a_Selective_CDK2_Inhibitor_Induces_Cell_Cycle_Arrest_and_Senescence_in_Solid_Tumors/25324633
https://aacr.figshare.com/articles/figure/Figure_2_from_INX-315_a_Selective_CDK2_Inhibitor_Induces_Cell_Cycle_Arrest_and_Senescence_in_Solid_Tumors/25324633
https://www.bioworld.com/articles/696294-incyclix-bios-cdk2-inhibitor-inx-315-shows-antitumor-activity-in-ccne1-amplified-cancers?v=preview
https://aacr.figshare.com/articles/figure/Figure_2_from_INX-315_a_Selective_CDK2_Inhibitor_Induces_Cell_Cycle_Arrest_and_Senescence_in_Solid_Tumors/25324633
https://www.bioworld.com/articles/696294-incyclix-bios-cdk2-inhibitor-inx-315-shows-antitumor-activity-in-ccne1-amplified-cancers?v=preview
https://incyclixbio.com/news_releases/incyclix-bio-announces-interim-clinical-data-from-the-phase-1-2-clinical-trial-of-inx-315-in-patients-with-cdk4-6-inhibitor-resistant-er-her2-breast-cancer-or-ccne1-amplified-solid-tumors/
https://clinicaltrials.gov/study/NCT05735080
https://clinicaltrials.gov/study/NCT05735080
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2741052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CCNE1-amplified solid tumors, including ovarian cancer, that have progressed on standard-

of-care treatment.[12]

The study is being conducted in three parts:

Part A: Dose escalation of INX-315 as a monotherapy and in combination with fulvestrant.

[13]

Part B: Dose expansion of INX-315 monotherapy in ovarian cancer.[13]

Part C: Dose escalation and expansion of INX-315 in combination with abemaciclib and

fulvestrant in advanced/metastatic breast cancer.[13]

Interim data from the dose-escalation portion of the trial have shown that INX-315 monotherapy

was safe and well-tolerated, with demonstrated antitumor activity in heavily pretreated patients

with ER+/HER2- breast cancer and CCNE1-amplified ovarian cancer.[5] The FDA has granted

Fast Track designation to INX-315 for the treatment of adult patients with CCNE1-amplified,

platinum-resistant or refractory ovarian cancer, highlighting the significant unmet need in this

patient population.[14][15]

Experimental Protocols
In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

Cell Seeding: Cancer cell lines (e.g., OVCAR-3, MKN1, MCF-7) are seeded in 96-well plates

at an appropriate density and allowed to adhere overnight.

Drug Treatment: Cells are treated with a serial dilution of INX-315 or a vehicle control for a

specified period (e.g., 6 days).[11]

Viability Assessment:

MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of

formazan crystals. The crystals are then solubilized, and the absorbance is measured at a

specific wavelength.

CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and

luminescence is measured as an indicator of cell viability.[11]
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Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the

percentage of cell viability against the drug concentration and fitting the data to a dose-

response curve.[16]

In Vivo Xenograft Studies
Cell Implantation: Human cancer cells (e.g., OVCAR-3) or patient-derived tumor fragments

are subcutaneously implanted into immunocompromised mice (e.g., nude mice).[17]

Tumor Growth: Tumors are allowed to grow to a palpable size.[17]

Treatment Administration: Mice are randomized into treatment and control groups. INX-315

is administered orally at a specified dose and schedule (e.g., 30 mg/kg, daily).[11] The

control group receives a vehicle solution.[17]

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers. Animal body weight is also monitored as a measure of toxicity.[17]

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used

for further analysis, such as Western blotting, to assess target engagement (e.g., levels of

phosphorylated Rb).[11]
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Caption: General experimental workflow for INX-315 evaluation.

Conclusion and Future Directions
INX-315 is a promising, selective CDK2 inhibitor with a clear mechanism of action and robust

preclinical efficacy in cancers characterized by CCNE1 amplification and those with acquired

resistance to CDK4/6 inhibitors. The ongoing clinical trial will be crucial in determining its safety

and efficacy in patients with these difficult-to-treat malignancies.

Future research will likely focus on identifying predictive biomarkers of response to INX-315 to

enable patient stratification and optimize its clinical application.[18] Furthermore, exploring

rational combination strategies with other targeted agents or immunotherapies may broaden

the therapeutic potential of INX-315 and offer new hope for patients with advanced cancers.

The development of selective CDK2 inhibitors like INX-315 represents a significant step

forward in precision oncology, with the potential to overcome key mechanisms of drug

resistance and improve patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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